molecular formula C7H10N2O B2975719 (1-Cyclopropyl-1H-pyrazol-4-yl)methanol CAS No. 1780993-51-2

(1-Cyclopropyl-1H-pyrazol-4-yl)methanol

Cat. No.: B2975719
CAS No.: 1780993-51-2
M. Wt: 138.17
InChI Key: HLYZSCOMSOYEHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-Cyclopropylpyrazol-4-yl)methanol” consists of a cyclopropyl group attached to a pyrazol ring at the 1-position and a methanol group attached at the 4-position. The exact structural details would require further analysis using techniques like X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl. This complex is a highly active catalyst for the Huisgen 1,3-dipolar cycloaddition, demonstrating low catalyst loadings, short reaction times, and compatibility with free amino groups. This catalyst is significant for facilitating CuAAC reactions efficiently under water or neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Interaction with Nucleophiles

Nasakin et al. (1994) explored the reactions of hexacyanocyclopropane with methanol in the presence of sodium methylate, leading to the formation of adducts through nucleophilic addition to cyano groups. This study sheds light on the reactivity of cyclopropane derivatives with nucleophiles, revealing alternative pathways for chemical transformations (Nasakin, Lukin, Vershinin, Lindeman, & Struchkov, 1994).

Enzymatic Methanol Metabolism

Research by Wang et al. (2012) on Drosophila melanogaster larvae demonstrated the involvement of cytochrome P450 monooxygenases in methanol metabolism, highlighting the biological processes for coping with methanol exposure. This insight into methanol detoxification mechanisms could inform studies on alcohol tolerance and metabolic pathways in organisms (Wang, He, Chen, Li, & Li, 2012).

Mechanism of Inhibition by Cyclopropane-derived Inhibitors

Frank et al. (1989) investigated the inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, providing insight into the mechanism involving the formation of a covalent adduct with the flavin cofactor. Understanding the inhibition mechanisms can contribute to the development of enzyme inhibitors and the study of enzyme activity regulation (Frank, van Krimpen, Verwiel, Jongejan, Mulder, & Duine, 1989).

Synthetic Methanol Auxotrophy in Escherichia coli

Chen et al. (2018) engineered an Escherichia coli strain for methanol-dependent growth and production, establishing "synthetic methanol auxotrophy." By coupling methanol utilization with growth on five-carbon sugars and incorporating pathways from the ribulose-monophosphate pathway, this research highlights the potential of methanol as a substrate in biotechnological applications, such as the production of chemicals and fuels (Chen, Chen, Bogorad, Wu, Zhang, Lee, & Liao, 2018).

Mechanism of Action

Mode of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that (1-Cyclopropyl-1H-pyrazol-4-yl)methanol might interact with its targets in a similar manner.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

A related compound demonstrated potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.

Properties

IUPAC Name

(1-cyclopropylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-6-3-8-9(4-6)7-1-2-7/h3-4,7,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYZSCOMSOYEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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